molecular formula C19H19N7S B12263513 2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole

2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole

Cat. No.: B12263513
M. Wt: 377.5 g/mol
InChI Key: LBTPAHCJQQJBJJ-UHFFFAOYSA-N
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Description

2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole is a complex organic compound that features a benzothiazole core linked to a pyrazole and pyrimidine moiety through a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole core, followed by the introduction of the piperazine ring, and finally, the attachment of the pyrazole and pyrimidine moieties. Key reagents and conditions often include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1,3-benzothiazole is unique due to its combination of a benzothiazole core with a pyrazole and pyrimidine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development in various fields.

Properties

Molecular Formula

C19H19N7S

Molecular Weight

377.5 g/mol

IUPAC Name

2-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole

InChI

InChI=1S/C19H19N7S/c1-14-21-17(13-18(22-14)26-8-4-7-20-26)24-9-11-25(12-10-24)19-23-15-5-2-3-6-16(15)27-19/h2-8,13H,9-12H2,1H3

InChI Key

LBTPAHCJQQJBJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4S3)N5C=CC=N5

Origin of Product

United States

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